molecular formula C16H20ClN3O3S B3014109 4-((4-((3-Chloro-2-methylphenyl)sulfonyl)piperazin-1-yl)methyl)-5-methylisoxazole CAS No. 2034336-45-1

4-((4-((3-Chloro-2-methylphenyl)sulfonyl)piperazin-1-yl)methyl)-5-methylisoxazole

Cat. No.: B3014109
CAS No.: 2034336-45-1
M. Wt: 369.86
InChI Key: RRQBCMCKMKUCHK-UHFFFAOYSA-N
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Description

4-((4-((3-Chloro-2-methylphenyl)sulfonyl)piperazin-1-yl)methyl)-5-methylisoxazole is a useful research compound. Its molecular formula is C16H20ClN3O3S and its molecular weight is 369.86. The purity is usually 95%.
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Biological Activity

The compound 4-((4-((3-Chloro-2-methylphenyl)sulfonyl)piperazin-1-yl)methyl)-5-methylisoxazole (CAS Number: 2034336-45-1) is a complex organic molecule with potential biological activity. This article reviews its pharmacological properties, focusing on its anticancer, anti-inflammatory, and antimicrobial activities, supported by relevant research findings and case studies.

Chemical Structure and Properties

The molecular formula of the compound is C19H23ClN4O3SC_{19}H_{23}ClN_{4}O_{3}S, with a molecular weight of 422.9 g/mol . The structure includes a piperazine ring, a chlorinated aromatic group, and an isoxazole moiety, which contribute to its biological activity.

PropertyValue
Molecular FormulaC19H23ClN4O3S
Molecular Weight422.9 g/mol
CAS Number2034336-45-1

Anticancer Activity

Research indicates that compounds with similar structural features exhibit significant anticancer properties. For instance, derivatives of isoxazole and piperazine have shown efficacy against various cancer cell lines. A study demonstrated that piperazine derivatives can inhibit the growth of breast cancer cells (MCF-7 and MDA-MB-231) when combined with doxorubicin, suggesting a synergistic effect in treatment protocols for resistant cancer types .

Case Study:
A recent investigation into pyrazole derivatives demonstrated their ability to inhibit key oncogenic pathways, including BRAF(V600E) and EGFR, highlighting the potential for compounds like this compound in targeted cancer therapies .

Anti-inflammatory Activity

The compound's structural components suggest potential anti-inflammatory effects, as many sulfonamide derivatives exhibit such properties. In vitro studies have shown that similar compounds can reduce pro-inflammatory cytokine production in macrophages, indicating a mechanism for modulating inflammatory responses.

Antimicrobial Activity

Compounds within this chemical class have also been evaluated for antimicrobial activity. A review highlighted that pyrazole derivatives possess notable antifungal and antibacterial properties. The presence of the sulfonamide group in the compound may enhance its interaction with microbial targets, leading to effective inhibition of growth .

Research Findings

Several studies have explored the structure-activity relationship (SAR) of compounds similar to this compound:

  • Antitumor Efficacy: A study reported that isoxazole-containing compounds showed significant inhibition of tumor growth in xenograft models, suggesting their utility in cancer treatment .
  • Mechanistic Insights: Research indicates that compounds with piperazine and chlorinated phenyl groups can induce apoptosis in cancer cells through mitochondrial pathways .
  • Synergistic Effects: Combinations of these compounds with established chemotherapeutics have been shown to enhance efficacy while reducing side effects, particularly in resistant cancer cell lines .

Properties

IUPAC Name

4-[[4-(3-chloro-2-methylphenyl)sulfonylpiperazin-1-yl]methyl]-5-methyl-1,2-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20ClN3O3S/c1-12-15(17)4-3-5-16(12)24(21,22)20-8-6-19(7-9-20)11-14-10-18-23-13(14)2/h3-5,10H,6-9,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRQBCMCKMKUCHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)S(=O)(=O)N2CCN(CC2)CC3=C(ON=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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